
Flufenamic Acid Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flufenamic Acid Glucuronide is a metabolite of Flufenamic Acid, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives class. Flufenamic Acid is known for its analgesic, anti-inflammatory, and antipyretic properties. The glucuronide form is produced through the process of glucuronidation, a major phase II metabolic pathway that enhances the solubility and excretion of drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Flufenamic Acid Glucuronide typically involves the enzymatic glucuronidation of Flufenamic Acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Flufenamic Acid. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature, with the presence of UGT enzymes and UDPGA as the cofactor .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
化学反应分析
Types of Reactions
Flufenamic Acid Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the release of Flufenamic Acid and glucuronic acid. Conjugation reactions, such as sulfation and methylation, can further modify the glucuronide .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic conditions with specific transferases and cofactors like PAPS (3’-phosphoadenosine-5’-phosphosulfate) for sulfation.
Major Products
Hydrolysis: Flufenamic Acid and glucuronic acid.
Conjugation: Sulfated or methylated derivatives of this compound.
科学研究应用
Flufenamic Acid Glucuronide has several applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Investigated for its role in drug metabolism and pharmacokinetics.
Medicine: Explored for its potential therapeutic effects and as a biomarker for drug monitoring.
Industry: Utilized in the development of analytical methods for drug testing and quality control
作用机制
Flufenamic Acid Glucuronide exerts its effects primarily through its parent compound, Flufenamic Acid. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, thereby reducing inflammation and pain. The glucuronide form enhances the solubility and excretion of Flufenamic Acid, facilitating its elimination from the body .
相似化合物的比较
Similar Compounds
- Mefenamic Acid Glucuronide
- Ibuprofen Glucuronide
- Naproxen Glucuronide
Uniqueness
Flufenamic Acid Glucuronide is unique due to its specific structure, which includes a trifluoromethyl group. This structural feature enhances its pharmacokinetic properties, such as solubility and bioavailability, compared to other similar compounds .
属性
CAS 编号 |
87816-74-8 |
|---|---|
分子式 |
C₂₀H₁₈F₃NO₈ |
分子量 |
457.35 |
同义词 |
2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid; 2-[3-(Trifluoromethyl)anilino]benzoic Acid; 3’-Trifluoromethyldiphenylamine-2-carboxylic Acid; Fullsafe; INF 1837; Meralen; Sastridex Glucuronide; Surika Glucuronide; Tecramine Glucuronide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



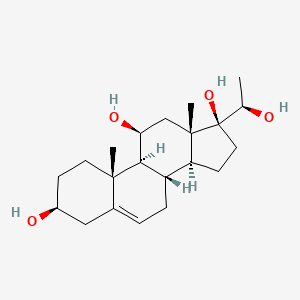
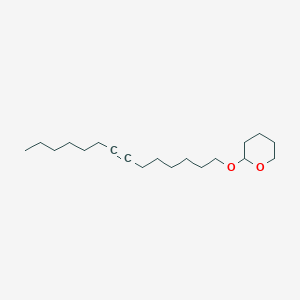

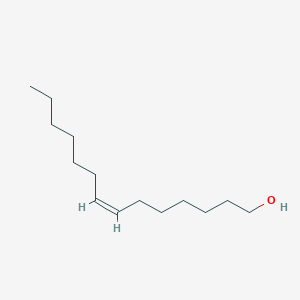

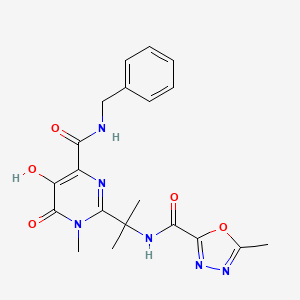
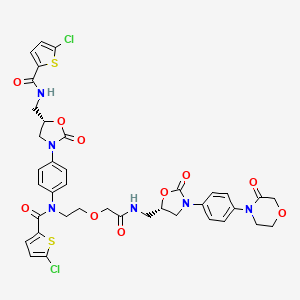
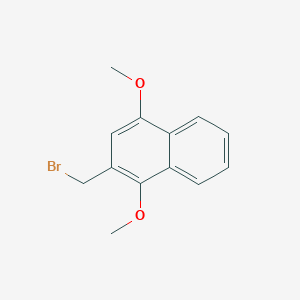
![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)
